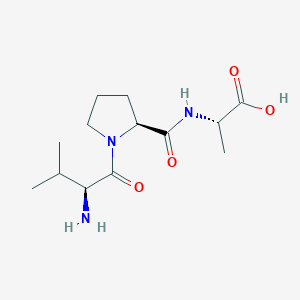
L-Valyl-L-prolyl-L-alanine
描述
L-Valyl-L-prolyl-L-alanine is a tripeptide composed of three amino acids: L-valine, L-proline, and L-alanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-L-alanine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group.
Coupling of L-Valine and L-Proline: The first step involves the coupling of L-valine and L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Addition of L-Alanine: The resulting dipeptide is then coupled with L-alanine using similar reagents and conditions to form the tripeptide.
Deprotection: The final step involves the removal of the protecting groups under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases to catalyze the formation of peptide bonds. This method offers advantages such as mild reaction conditions and high specificity.
化学反应分析
Types of Reactions
L-Valyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The oxidation of the amino acid side chains, particularly the proline residue, can lead to the formation of hydroxyproline.
Reduction: Reduction reactions can modify the peptide bonds or side chains, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Hydroxyproline derivatives: Formed through oxidation of the proline residue.
Reduced peptides: Formed through reduction of peptide bonds or side chains.
Substituted peptides: Formed through substitution reactions at the amino or carboxyl groups.
科学研究应用
L-Valyl-L-prolyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein folding and stability, as well as its interactions with other biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials, such as hydrogels and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of L-Valyl-L-prolyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as protein synthesis and degradation.
相似化合物的比较
L-Valyl-L-prolyl-L-alanine can be compared with other similar tripeptides, such as L-alanyl-L-valine and L-valyl-L-alanine. These compounds share structural similarities but differ in their amino acid sequences, leading to variations in their properties and applications.
Similar Compounds
L-Alanyl-L-valine: Known for its higher thermal stability compared to this compound.
L-Valyl-L-alanine: Exhibits greater sorption capacity for organic compounds and water.
This compound stands out due to its unique combination of amino acids, which imparts distinct structural and functional properties, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-7(2)10(14)12(18)16-6-4-5-9(16)11(17)15-8(3)13(19)20/h7-10H,4-6,14H2,1-3H3,(H,15,17)(H,19,20)/t8-,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJKAZATRJBDCU-GUBZILKMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573545 | |
| Record name | L-Valyl-L-prolyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85807-20-1 | |
| Record name | L-Valyl-L-prolyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


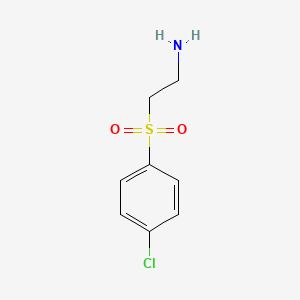
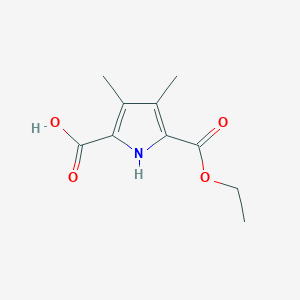
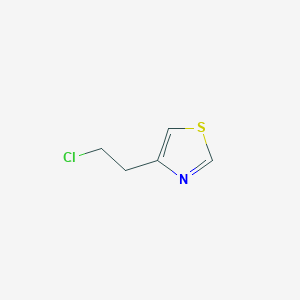
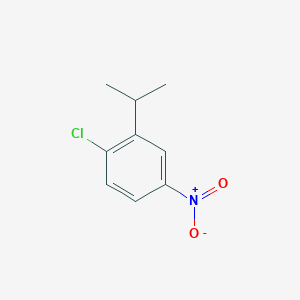
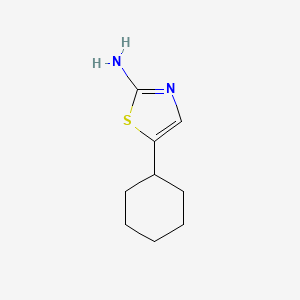
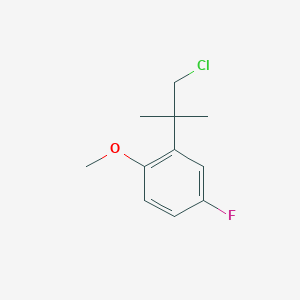
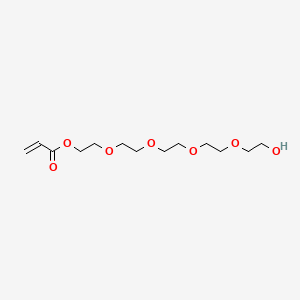
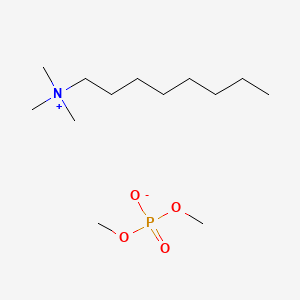
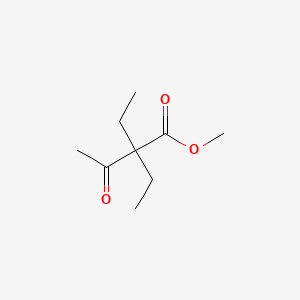
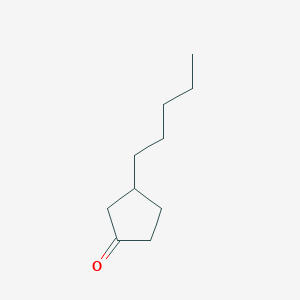
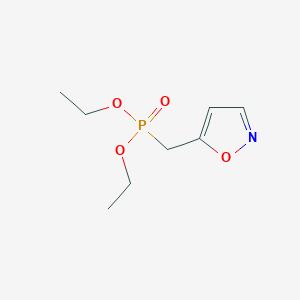
![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3057800.png)


